molecular formula C23H24N4O3 B4978511 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B4978511
M. Wt: 404.5 g/mol
InChI Key: WZLMJPMIMXSHFU-UHFFFAOYSA-N
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Description

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that falls within the category of acetamides. This compound is characterized by its unique structure, which includes an acetylamino group, a methylphenyl group, and a pyridazinyl group. It has been identified for its diverse array of biochemical and physiological effects, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-ethylphenyl)acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biochemical and physiological effects. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-17-6-9-19(10-7-17)25-22(29)14-27-23(30)12-11-20(26-27)18-8-5-15(2)21(13-18)24-16(3)28/h5-13H,4,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLMJPMIMXSHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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